molecular formula C16H14ClN3 B2854842 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine CAS No. 245556-52-9

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine

Cat. No. B2854842
CAS RN: 245556-52-9
M. Wt: 283.76
InChI Key: FRRXTDGETSNRAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying its reactivity, the mechanism of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine, similar to other pyrazole derivatives, is involved in various synthetic pathways leading to heterocyclic compounds with potential applications in materials science and medicinal chemistry. For instance, the synthesis of pyrazole-4-carboxylic acid derivatives through the reaction of pyrazole compounds with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine has been reported, yielding products in good yields, indicating the versatility of pyrazole derivatives in synthetic chemistry (Liming et al., 2003). Additionally, the structural characterization of Schiff base ligands derived from pyrazole compounds via single crystal X-ray diffraction demonstrates the importance of these derivatives in the study of molecular structures and interactions (Thakar et al., 2015).

Biological Evaluation

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting their potential as therapeutic agents. A study involving the multi-component cyclo-condensation reaction of pyrazole compounds resulted in derivatives that were tested for anti-bacterial and anti-fungal properties, with some also being evaluated for anti-inflammatory activity (Kendre et al., 2015).

Spectroscopic and Photophysical Studies

Pyrazoline derivatives, including those related to 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine, have been explored for their spectroscopic properties and potential applications in sensing and materials science. The study of substituted pyrazolines has revealed that their spectroscopic properties, such as emission and charge transfer, can be significantly influenced by the nature of the substituents and solvent polarity, providing insights into their utility in developing new materials and sensors (Rurack et al., 2000).

Transition Metal Ion Recognition

Research on pyrazoline derivatives has also demonstrated their affinity toward transition metal ions, with specific derivatives showing enhanced fluorescence intensity upon interaction with certain metal ions, such as Zn2+. This property is particularly relevant for the development of fluorescent sensors and materials for detecting and quantifying metal ions in various environments (Shi et al., 2007).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine how it interacts with biological systems. This could involve studying its binding to receptors, its effect on biological pathways, or its overall effect on an organism .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It may include studying its acute and chronic toxicity, its potential for causing cancer, and any precautions that should be taken when handling it .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c17-14-8-6-12(7-9-14)11-20-16(18)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRXTDGETSNRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine

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